molecular formula C9H5NO6S B8594207 5,6-Dihydroxy-7-nitro-1-benzothiophene-2-carboxylic acid CAS No. 921197-07-1

5,6-Dihydroxy-7-nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B8594207
M. Wt: 255.21 g/mol
InChI Key: CWWRUYFXULYXIR-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

5,6-Diethoxy-7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (160 mg), hydrobromic acid (8 ml) and acetic acid (8 ml) was refluxed for 6 hours and stirred at room temperature overnight. The solid was filtered and washed with a solution of acetic acid and hydrobromic acid (1:1) and water. The product was recrystallized from acetonitrile.
Name
5,6-Diethoxy-7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([N+:20]([O-:22])=[O:21])=[C:11]([O:17]CC)[C:12]([O:14]CC)=[CH:13][C:7]=2[CH:6]=1)=[O:4].Br>C(O)(=O)C>[OH:14][C:12]1[C:11]([OH:17])=[C:10]([N+:20]([O-:22])=[O:21])[C:8]2[S:9][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[CH:13]=1

Inputs

Step One
Name
5,6-Diethoxy-7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
Quantity
160 mg
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C(=C(C(=C2)OCC)OCC)[N+](=O)[O-]
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with a solution of acetic acid and hydrobromic acid (1:1) and water
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC2=C(SC(=C2)C(=O)O)C(=C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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